molecular formula C9H14O B12969231 Bicyclo[5.2.0]nonan-4-one

Bicyclo[5.2.0]nonan-4-one

Katalognummer: B12969231
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: NLIVBNKOQRTTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[520]nonan-4-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry This compound features a fused ring system, which contributes to its distinct chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.2.0]nonan-4-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .

Another method involves the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the bicyclic ketone. This reaction often requires the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[5.2.0]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which can affect the reactivity of different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of Bicyclo[5.2.0]nonan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[5.2.0]nonan-4-one is unique due to its specific ring fusion and the presence of a ketone functional group.

Eigenschaften

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

bicyclo[5.2.0]nonan-4-one

InChI

InChI=1S/C9H14O/c10-9-5-3-7-1-2-8(7)4-6-9/h7-8H,1-6H2

InChI-Schlüssel

NLIVBNKOQRTTPY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.